Product packaging for 2-N-Carboxamidinonormianserin(Cat. No.:CAS No. 139995-66-7)

2-N-Carboxamidinonormianserin

Cat. No.: B164681
CAS No.: 139995-66-7
M. Wt: 328.8 g/mol
InChI Key: NOXUYEBNEVPERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-Carboxamidinonormianserin, also known as FCC5, is a guanidino analogue of the compound mianserin, specifically designed and studied for its potent peripheral pharmacological actions. Its primary research value lies in its dual antagonism of histamine (H1) and 5-hydroxytryptamine (5-HT; serotonin) receptors, which results in long-lasting anti-allergic and anti-inflammatory effects in preclinical models . Studies have shown that FCC5 is a potent inhibitor of immediate-type hypersensitivity reactions. In vitro, it concentration-dependently attenuates antigen-induced contractions in sensitized guinea-pig ileum (the Schultz-Dale reaction) and effectively inhibits the release of key mediators like sulphidopeptidoleukotrienes and histamine from sensitized human and guinea-pig lung fragments . In vivo pharmacological evaluations demonstrate that FCC5, administered intravenously, orally, or intraperitoneally, produces a dose-dependent and long-lasting antagonism of histamine- and 5-HT-induced bronchoconstriction in guinea-pigs, as well as 5-HT-induced edema in rat paw models . A key characteristic that distinguishes FCC5 from its parent compound and similar analogues is its notable lack of detectable central nervous system (CNS) effects after peripheral administration. This peripheral selectivity is attributed to its chemical structure, specifically its higher basicity, which is believed to limit its penetration across the blood-brain barrier . This unique profile makes FCC5 a valuable research tool for investigating the peripheral roles of histamine and serotonin in allergic asthma and inflammatory conditions, without the confounding variable of central activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClN4 B164681 2-N-Carboxamidinonormianserin CAS No. 139995-66-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

139995-66-7

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboximidamide;hydrochloride

InChI

InChI=1S/C18H20N4.ClH/c19-18(20)21-9-10-22-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(22)12-21;/h1-8,17H,9-12H2,(H3,19,20);1H

InChI Key

NOXUYEBNEVPERW-UHFFFAOYSA-N

SMILES

C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl

Canonical SMILES

C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl

Synonyms

2-carboxamidino-1,2,3,4,10,14b-hexahydrodibenzo(c.f.)pyranzino(1,2-a)azepine hydrochloride
2-N-carboxamidinonormianserin
FCC5

Origin of Product

United States

Contextualizing 2 N Carboxamidinonormianserin As a Mianserin Analogue

2-N-Carboxamidinonormianserin is a derivative of the well-known tetracyclic antidepressant, mianserin (B1677119). nih.govsigmaaldrich.com It is specifically a guanidino analogue of mianserin, meaning it shares a core chemical structure but with a key modification: the incorporation of a highly polar guanidino group. oup.comoup.com This structural relationship is significant as it forms the basis for both the similarities and crucial differences in the pharmacological profiles of the two compounds. nih.govnih.gov

The synthesis of FCC5 utilizes mianserin as a starting material, highlighting their close chemical connection. google.com Like mianserin, FCC5 is a serotonin (B10506) antagonist. google.com However, the addition of the guanidino group, which is extensively protonated at physiological pH, was a deliberate chemical design choice. oup.com This modification was intended to prevent the molecule from crossing the blood-brain barrier, thereby creating a peripherally acting drug without the central nervous system (CNS) effects associated with mianserin. oup.com

Overview of Its Primary Pharmacological Classifications: Histamine H1 and 5 Hydroxytryptamine Antagonist

Synthetic Methodologies and Precursors

The foundational precursor for the synthesis of 2-N-Carboxamidinonormianserin is normianserin . Normianserin is obtained through the N-demethylation of mianserin. This process removes the methyl group from the piperazine (B1678402) ring, exposing a secondary amine that serves as a reactive site for further chemical modifications.

The synthesis of this compound itself is achieved through a guanidinylation reaction. This involves the introduction of a carboxamidine group (-C(=NH)NH2) onto the N-2 position of the normianserin piperazine ring. A common and effective method for this transformation is the reaction of normianserin with a guanidinylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride. The reaction is typically conducted in the presence of a non-nucleophilic base, like triethylamine (B128534) (TEA), within an appropriate solvent such as dimethylformamide (DMF). This specific reaction directly converts the secondary amine of the normianserin precursor into the desired guanidine (B92328) functional group of the target compound, this compound.

The general synthetic pathway can be summarized as follows: Mianserin → Normianserin → this compound

Derivatization and Analogue Development (e.g., 2-N-Carboxamidonormianserin/FCC13)

The derivatization of the normianserin scaffold has led to the development of several analogues, with modifications primarily focused on the N-2 position of the piperazine ring. This strategic derivatization aims to investigate the structure-activity relationships (SAR) of these compounds, particularly concerning their binding affinities at various neurotransmitter receptors.

A significant analogue developed through this approach is 2-N-Carboxamidonormianserin , also identified as FCC13 . The synthesis of FCC13 follows a similar path to its carboxamidine counterpart, starting from the normianserin precursor. However, instead of a guanidinylation reaction, an acylation reaction is employed to introduce a carboxamide group (-C(=O)NH2). This structural alteration, replacing the carboxamidine group with a carboxamide group, results in a compound with a modified pharmacological profile.

The development of these analogues allows researchers to systematically probe the effects of different functional groups at the N-2 position on receptor interaction. The comparative analysis of compounds like this compound and FCC13 provides valuable insights into the chemical features that govern their biological activity.

Table 1: Key Compounds in the Synthesis and Derivatization Pathway

Compound Name Chemical Formula Molar Mass ( g/mol ) Role in Synthesis
Mianserin C18H20N2 264.37 Starting Material
Normianserin C17H18N2 250.34 Key Precursor/Intermediate
This compound C18H20N4 292.38 Target Compound

Receptor Binding and Selectivity Profiles

This compound, also known as FCC5, demonstrates potent antagonist activity at histamine H1 receptors. nih.govnih.govresearchgate.net In vitro studies on guinea-pig ileum have shown that it acts as a non-competitive antagonist to histamine-induced contractions, with a pD'2 value of 6.13. nih.gov This antihistaminic effect is insurmountable, meaning it cannot be reversed by washing the tissue. nih.gov Furthermore, FCC5 has been shown to abolish histamine-induced bronchoconstriction in anesthetized guinea pigs. nih.gov The compound's interaction with H1 receptors is a key feature of its pharmacological profile, suggesting potential applications where H1 receptor blockade is desired. nih.gov

Similar to its action on histamine receptors, this compound is a non-competitive antagonist at 5-hydroxytryptamine (5-HT) receptors. nih.govnih.gov Studies using rat fundal strips revealed a pD'2 value of 5.57 for its antagonism of 5-HT-induced contractions. nih.gov It effectively abolishes 5-HT-induced bronchoconstriction in guinea pigs and attenuates the pressor effects of 5-HT in pithed rats. nih.gov Additionally, it inhibits edema in the rat hind paw caused by intraplantar 5-HT injection. nih.gov However, unlike its parent compound mianserin, FCC5 does not appear to produce centrally-mediated effects related to 5-HT receptor antagonism. nih.gov

A notable difference between this compound and mianserin lies in their interaction with alpha-adrenergic receptors. nih.gov Specifically, FCC5 exhibits significantly less activity at α2-adrenoceptors. nih.gov In studies using the electrically stimulated rat isolated vas deferens, FCC5 showed no α2-adrenoceptor antagonist activity at concentrations ranging from 10 to 1000 nM. nih.gov This reduced affinity for α2-adrenoceptors distinguishes it from mianserin, which is known to interact with these receptors. nih.govwikipedia.org

Receptor TargetThis compound (FCC5)Mianserin
Histamine H1 Receptor Potent, non-competitive antagonist nih.govPotent antagonist
5-HT Receptor Potent, non-competitive antagonist nih.govnih.govPotent antagonist
α2-Adrenoceptor Much less effect nih.govSignificant interaction wikipedia.org

Alpha-Adrenergic Receptor Interactions

In Vitro Pharmacodynamics

In vitro studies have demonstrated that this compound can modulate the release of inflammatory mediators from sensitized tissues. nih.gov In experiments using both human and guinea-pig isolated sensitized lung fragments, FCC5, at concentrations of 1-100 microM, was found to attenuate the antigen-induced release of both sulphidopeptidoleukotrienes and histamine. nih.gov This suggests that beyond its receptor-blocking capabilities, FCC5 may also possess properties that interfere with the allergic cascade at a cellular level.

MediatorEffect of this compound (FCC5)
Histamine Release Attenuated nih.gov
Leukotriene Release Attenuated nih.gov

Effects on Anaphylactic Contraction in Isolated Tissue Preparations (e.g., Guinea-Pig Ileum)

In in-vitro studies, this compound, also known as FCC5, has demonstrated potent inhibitory effects on immediate-type hypersensitivity reactions. nih.gov Specifically, in studies utilizing sensitized guinea-pig isolated ileum, FCC5 was shown to be a potent inhibitor of the Schultz-Dale reaction. nih.govoup.com This was evidenced by a concentration-dependent attenuation of contractions induced by egg albumin. nih.govoup.comresearcher.life The concentration at which FCC5 caused a 50% inhibition of the maximal contraction (IC50) was determined to be 0.17 microM. nih.govresearcher.life

Beyond its effects on the Schultz-Dale reaction, FCC5 has also been shown to attenuate the antigen-induced release of key mediators of anaphylaxis from lung tissues. In experiments using both human and guinea-pig isolated sensitized lung fragments, FCC5, at concentrations ranging from 1 to 100 microM, reduced the release of sulphidopeptidoleukotrienes and histamine. nih.govoup.comresearcher.life

Interactive Data Table: Effect of FCC5 on Anaphylactic Reactions in Isolated Tissues

Tissue PreparationExperimental ModelEffect of FCC5Potency (IC50)
Sensitized Guinea-Pig IleumSchultz-Dale ReactionPotent inhibition of egg albumin-induced contractions0.17 microM
Human & Guinea-Pig LungAntigen-Induced Mediator ReleaseAttenuated release of sulphidopeptidoleukotrienes and histamine1-100 microM

In Vivo Pharmacodynamics in Preclinical Models

The in vivo pharmacological properties of this compound (FCC5) have been investigated in various animal models, revealing a profile characterized by potent antihistamine and anti-5-hydroxytryptamine (5-HT) activity, with a notable lack of central nervous system effects. oup.com

Effects on Airway Responsiveness and Bronchoconstriction in Animal Models

In anesthetized guinea pigs, intravenous administration of FCC5 demonstrated a significant and long-lasting attenuation of bronchoconstriction induced by both histamine and 5-HT. oup.com This effect was observed at doses between 30 and 100 μg/kg and persisted for over an hour. oup.com Notably, FCC5, at doses up to 1 mg/kg intravenously, did not affect submaximal bronchoconstrictor responses caused by acetylcholine (B1216132) or the thromboxane (B8750289) A2-mimetic U46619, indicating a degree of selectivity in its action. oup.com

Modulation of Vascular Responses (e.g., Pressor Effects) in Animal Models

The effects of FCC5 on vascular responses are complex, demonstrating both sympathomimetic and antagonistic properties. In anesthetized cats and rats, as well as in pithed rats, intravenous doses of FCC5 (0.1–1.0 mg/kg) produced sympathomimetic effects, including pressor responses and tachycardia. oup.com

Conversely, FCC5 also exhibited antagonistic effects against pressor responses induced by certain agents. It was shown to inhibit the pressor effects of 5-HT in anesthetized and pithed rats at doses of 0.3–1.0 mg/kg. oup.com Furthermore, at lower doses of 0.1–0.3 mg/kg, FCC5 inhibited pressor responses to tyramine. oup.com In contrast, the pressor responses to noradrenaline and sympathetic nerve stimulation were potentiated by FCC5. oup.com Higher doses of FCC5 (3 mg/kg, i.v.) were found to reduce the bradycardia and depressor responses to 5-HT in anesthetized rats. oup.com

Anti-Inflammatory Actions in Animal Models (e.g., Oedema)

FCC5 has demonstrated anti-inflammatory properties in animal models of edema. nih.gov In the rat paw edema model, FCC5 inhibited edema induced by intraplantar injection of 5-HT. oup.com The dose required to produce 50% inhibition (ID50) was 0.76 mg/kg when administered intraperitoneally and 2.7 mg/kg when given orally. oup.com

Furthermore, the anti-inflammatory activity of FCC5 was assessed in a model of phorbol-12-myristate-13-acetate (PMA)-induced edema in the mouse ear. nih.govoup.com When applied topically at a dose of 50 micrograms, FCC5 was found to attenuate the PMA-induced inflammation, an effect comparable to that of mianserin and indomethacin. nih.govoup.comresearcher.life

Interactive Data Table: Anti-Inflammatory Effects of FCC5 in Animal Models

Animal ModelInflammatory StimulusEffect of FCC5
Rat Paw5-Hydroxytryptamine (5-HT)Inhibition of edema
Mouse EarPhorbol-12-myristate-13-acetate (PMA)Attenuation of inflammation

Impact on Peripheral Neurotransmission and Sympathomimetic Effects

FCC5 exhibits a notable influence on peripheral neurotransmission, primarily through its sympathomimetic actions. oup.com In anesthetized feline and rodent models, as well as in pithed rats, intravenous administration of FCC5 within a dose range of 0.1 to 1.0 mg/kg resulted in observable pressor responses and tachycardia, indicative of sympathomimetic activity. oup.com

Further investigation into its mechanism of action revealed that FCC5, at doses of 0.1–0.3 mg/kg i.v., inhibited the pressor responses induced by tyramine, while simultaneously potentiating the pressor effects of both noradrenaline and sympathetic nerve stimulation. oup.com This suggests an interaction with neuronal uptake mechanisms for noradrenaline.

Absence of Centrally Mediated Pharmacological Effects in Animal Models

A key characteristic of this compound (FCC5) is its lack of centrally mediated pharmacological effects, distinguishing it from its parent compound, mianserin. oup.com This has been demonstrated across multiple animal models and behavioral assays.

In a model of 5-HT-mediated behavior, head twitches in carbidopa-pretreated mice induced by L-5-hydroxytryptophan were inhibited by mianserin (ID50 0.11 mg/kg, i.p.), but not by FCC5, even at doses up to 30 mg/kg i.p. oup.com

Furthermore, in decerebrate rats with spinal cord transection at the T6–8 level, the fenfluramine-induced facilitation of the flexor reflex of the anterior tibialis muscle was inhibited by mianserin (ID50 0.36 mg/kg, i.p.). In contrast, FCC5 did not produce any inhibition at doses up to 3 mg/kg i.p. oup.com These findings collectively provide strong evidence that FCC5 does not exert significant effects on the central nervous system. oup.com

Pharmacological Profile of this compound: A Comparative Analysis

Introduction

This compound, a notable analogue of the tetracyclic antidepressant mianserin, has been the subject of pharmacological investigation to delineate its activity and potential therapeutic applications. This article provides a focused examination of its pharmacological characteristics, with a specific emphasis on a comparative pharmacodynamic analysis with its parent compound, mianserin, and other related antagonists.

Pharmacological Characterization

Comparative Pharmacodynamic Analysis with Mianserin (B1677119) and Other Antagonists

The pharmacological profile of 2-N-Carboxamidinonormianserin, also identified as FCC5, is distinguished by its potent antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. nih.govoup.com Its pharmacodynamic properties have been most extensively evaluated in direct comparison to mianserin, revealing significant differences, particularly concerning effects on the central nervous system (CNS).

Both this compound and mianserin exhibit notable 5-HT receptor antagonism. In preclinical models, this compound effectively counteracts physiological responses mediated by 5-HT. For instance, it has been shown to inhibit edema in the rat paw induced by intraplantar 5-HT, demonstrating an ID50 of 0.76 mg/kg when administered intraperitoneally and 2.7 mg/kg orally. oup.com Furthermore, it significantly attenuates the pressor effects of 5-HT in pithed rats. nih.gov

A critical distinction from mianserin lies in its activity within the central nervous system. While mianserin inhibits L-5-hydroxytryptophan-induced head twitches in mice with an ID50 of 0.11 mg/kg, this compound shows no such effect at doses up to 30 mg/kg. oup.com Similarly, fenfluramine-induced facilitation of the flexor reflex in spinalized decerebrate rats is inhibited by mianserin (ID50 of 0.36 mg/kg), whereas this compound is inactive in this model at doses up to 3 mg/kg. oup.com This stark contrast underscores the lack of CNS-mediated 5-HT antagonism by this compound.

Table 1: Comparative Antagonism of 5-HT Mediated Effects

Test This compound (FCC5) Mianserin
Inhibition of 5-HT-induced rat paw edema (ID50, i.p.) 0.76 mg/kg oup.com Data not available in provided sources
Inhibition of L-5-HTP-induced head twitches in mice (ID50, i.p.) No effect (≤30 mg/kg) oup.com 0.11 mg/kg oup.com

| Inhibition of fenfluramine-induced flexor reflex facilitation (ID50, i.p.) | No effect (≤3 mg/kg) oup.com | 0.36 mg/kg oup.com |

This compound is a potent H1 receptor antagonist, a property it shares with mianserin. nih.gov In anesthetized guinea pigs, intravenous administration of this compound at doses of 30-100 μg/kg leads to a long-lasting attenuation of histamine-induced bronchoconstriction. oup.com This effect is comparable to that observed with another mianserin analogue, 2-N-carboxamidonormianserin (FCC13). nih.gov Notably, neither this compound nor FCC13 had an effect on bronchoconstriction induced by acetylcholine (B1216132), indicating specificity for H1 and 5-HT receptors over muscarinic receptors. nih.gov

The most significant pharmacodynamic divergence between this compound and mianserin is the former's lack of central effects. nih.govoup.com In contrast to mianserin, this compound does not induce overt central actions. For example, it has no effect on morphine-induced catalepsy or clonidine-induced facilitation of the flexor reflex in spinalized decerebrate rats at doses up to 30 mg/kg. nih.gov This suggests that this compound may not readily cross the blood-brain barrier or has low affinity for central receptors that mediate these effects, a key difference from the centrally acting mianserin.

Table 2: Comparative Central Nervous System Effects

Test This compound (FCC5) Mianserin
Effect on Morphine-Induced Catalepsy No effect (≤30 mg/kg, i.p.) nih.gov Active (data not specified) nih.gov

| Effect on Clonidine-Induced Flexor Reflex Facilitation | No effect (≤30 mg/kg, i.p.) nih.gov | Active (data not specified) nih.gov |

Direct comparative studies of this compound with other specific serotonin antagonists like ketanserin (B1673593) or ritanserin (B1680649) are limited in the available literature. However, based on its known profile, some general comparisons can be inferred. Like ketanserin and ritanserin, which are well-characterized 5-HT2 receptor antagonists, this compound demonstrates potent antagonism of peripheral 5-HT effects. However, the defining feature of this compound remains its lack of CNS activity, which would differentiate it from many other centrally acting serotonin antagonists. Its dual antagonism of both H1 and 5-HT receptors is a characteristic it shares with its parent compound, mianserin.

Structure Activity Relationships Sar

Elucidation of Pharmacophoric Features for Histamine (B1213489) H₁ Antagonism

The ability of 2-N-Carboxamidinonormianserin, also referred to as FCC5, to act as a histamine H₁ receptor antagonist is a significant aspect of its pharmacological profile. nih.gov In vitro studies have demonstrated that it is a potent, non-competitive antagonist of histamine-induced contractions in guinea-pig ileum, with a pD'₂ value of 6.13. nih.gov This insurmountable antagonism indicates a strong and lasting interaction with the H₁ receptor. nih.gov

The general pharmacophore for classical H₁-antagonists consists of two aromatic rings, a flexible spacer, and a protonatable amine group. researchgate.netslideshare.net In the case of tetracyclic compounds like mianserin (B1677119) and its derivatives, the rigid four-ring structure holds these key features in a specific spatial arrangement. Mianserin itself is a potent H₁ receptor inverse agonist. medchemexpress.com The crucial elements for its H₁ antagonism include the two aromatic rings of the dibenzo[c,f]azepine system and the basic nitrogen atom in the piperazine (B1678402) ring. wikipedia.org

For this compound, the core tetracyclic structure provides the necessary diaryl moiety. The key modification is at the N-2 position of the piperazine ring. Instead of the methyl group found in mianserin, or the simple proton in normianserin, there is a carboxamidine group (-C(=NH)NH₂). While the basic nitrogen of the piperazine ring is a common feature for H₁ antagonists, the addition of the strongly basic and polar guanidinium-like group in this compound maintains potent H₁ antagonism. nih.gov This suggests that the fundamental tetracyclic scaffold is the primary determinant for H₁ receptor affinity, with modifications at the piperazine nitrogen being permissible for retaining this activity.

Determination of Structural Determinants for 5-Hydroxytryptamine Antagonism

This compound is also a non-competitive antagonist at 5-hydroxytryptamine (5-HT) receptors, specifically demonstrated by its inhibition of 5-HT-induced contractions in rat fundal strips with a pD'₂ value of 5.57. nih.gov Mianserin, the parent compound, is known to be an antagonist at several 5-HT receptors, including 5-HT₂ₐ, 5-HT₂ᵣ, and 5-HT₂C, which contributes significantly to its therapeutic effects. nih.govnih.govfrontiersin.org

The structural requirements for 5-HT antagonism in this chemical class are centered on the tetracyclic system and the nature of the substituent on the basic nitrogen. Studies on mianserin analogues have shown that the N-methyl group is a primary pharmacophore element for aminergic receptor binding. nih.gov N-demethylation to normianserin, the direct precursor to this compound, has been shown to be the only modification that introduces significant 5-HT reuptake inhibitory activity, while reducing antagonist potency at other receptors. nih.gov

The introduction of the polar carboxamidine group at the N-2 position in this compound results in a compound that retains 5-HT antagonism, although its potency is modest compared to mianserin's high affinity at certain 5-HT subtypes. nih.govnih.gov This indicates that while the core tetracyclic structure is essential for binding, the substituent on the piperazine nitrogen can significantly modulate the affinity and nature of the interaction with 5-HT receptors. Research on related derivatives suggests that replacing the N-methyl group with larger, polar groups can significantly decrease binding affinity at 5-HT receptors. nih.govfrontiersin.orgnih.gov The retention of antagonist activity in this compound, despite this large polar addition, underscores the complexity of these interactions. nih.gov A key difference from its parent compound, mianserin, is that this compound has substantially less effect at α₂-adrenoceptors, indicating that the N-2 substitution also enhances selectivity. nih.gov

Analysis of Structural Modulations Influencing Peripheral vs. Central Activities

A critical aspect of the SAR of this compound is its lack of central nervous system (CNS) effects. kisti.re.kr This is a direct consequence of its molecular structure, which prevents it from efficiently crossing the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. One of the key factors governing a molecule's ability to cross the BBB is its polarity; highly polar molecules are generally unable to penetrate into the CNS. nih.govusc.edunih.gov

Mianserin and its active metabolite normirtazapine (B1679964) readily cross the BBB and exert their effects within the CNS. nih.gov The structural modification in this compound—the addition of a carboxamidine (guanidino) group—dramatically increases the molecule's polarity. The guanidinium (B1211019) group is protonated and highly polar at physiological pH. This is in stark contrast to the small, lipophilic N-methyl group of mianserin. wikipedia.org A comparison between mianserin and its analogue mirtazapine (B1677164) shows that even a subtle isosteric replacement of a CH group with a nitrogen atom significantly increases polarity. researchgate.net The addition of an entire carboxamidine moiety to the normianserin structure represents a much larger increase in polarity, effectively tethering the molecule to the periphery and preventing CNS entry. kisti.re.kr This demonstrates a clear SAR principle: increasing the polarity of the N-2 substituent on the mianserin scaffold can be used to segregate pharmacological activity to the periphery, thereby avoiding the central effects characteristic of the parent antidepressant.

Computational and Predictive Models in SAR Studies

Computational and predictive models are invaluable tools for understanding the SAR of complex molecules like mianserin and its derivatives. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, provide insights into the molecular basis of ligand-receptor interactions. nih.govresearchgate.netnih.govbiorxiv.org

For the mianserin class of compounds, computational studies have been instrumental. For instance, cryo-electron microscopy (cryo-EM) combined with MD simulations has been used to reveal the unique binding poses of mianserin and its analogue setiptiline (B1200691) at serotonin (B10506) receptors. researchgate.netnih.gov These studies show that these drugs, traditionally classified as antagonists, can act as agonists at certain 5-HT subtypes (5-HT₁ₑR and 5-HT₁FR) through distinct binding modes compared to classical tryptamine (B22526) agonists. nih.govbiorxiv.org The simulations highlight specific hydrophobic interactions and the importance of residues within the receptor's binding pocket that accommodate the bulky tetracyclic structure. nih.gov

Furthermore, QSAR models have been developed to predict various properties of tricyclic and tetracyclic compounds, including potential toxicity. frontiersin.org These models correlate specific structural features (structural alerts) with biological or toxicological outcomes. frontiersin.org For this compound, such computational approaches could be used to:

Model its binding pose at H₁ and 5-HT receptors to understand the non-competitive antagonism on a molecular level.

Predict its physicochemical properties , such as its charge distribution and polarity, to quantitatively explain its inability to cross the BBB.

Guide the design of new analogues by predicting how further structural modifications would alter receptor affinity, selectivity, and pharmacokinetic properties. mdpi.com

These computational tools, by complementing experimental data, provide a deeper understanding of the SAR for this compound and facilitate the rational design of new compounds with desired pharmacological profiles. nih.govmdpi.com

Interactive Data Table: Receptor Activity Profile

CompoundReceptorActivityPotency (pD'₂ / pKi)Source
This compound (FCC5) Histamine H₁Non-competitive Antagonist6.13 (pD'₂) nih.gov
This compound (FCC5) 5-HTNon-competitive Antagonist5.57 (pD'₂) nih.gov
Mianserin 5-HT₂ₐAntagonist8.37 (pKi) nih.gov
Mianserin 5-HT₂CInverse Agonist8.36 (pKi) nih.gov
Mianserin Histamine H₁Inverse AgonistHigh Affinity medchemexpress.com
Mianserin α₂-adrenoceptorAntagonistHigh Affinity nih.gov

Mechanistic Insights into Anti Allergic and Anti Inflammatory Actions

Role of Histamine (B1213489) H1 Receptor Antagonism in Anti-Allergic Effects

The anti-allergic activity of 2-N-Carboxamidinonormianserin is significantly linked to its potent and long-lasting antagonism of histamine H1 receptors. nih.govoup.com Histamine is a key mediator released from mast cells during an allergic reaction, and its binding to H1 receptors causes classic allergic symptoms such as bronchoconstriction and vasodilation.

In-vitro studies have demonstrated that this compound acts as a non-competitive antagonist at H1 receptors. nih.gov In isolated guinea-pig ileum, it effectively blocked histamine-induced contractions. nih.gov This antagonistic effect was found to be insurmountable, meaning it could not be overcome by increasing the concentration of histamine, and the effect was not removed by washing the tissue. nih.gov

In-vivo research supports these findings. In anesthetized guinea pigs, the compound abolished histamine-induced bronchoconstriction. nih.gov This powerful antihistamine effect is a primary contributor to its potential as an anti-allergic agent. oup.com Furthermore, the compound was shown to inhibit the Schultz-Dale reaction in sensitized guinea-pig ileum, a classic model for immediate hypersensitivity reactions. researcher.life

Role of 5-Hydroxytryptamine Receptor Antagonism in Anti-Inflammatory Effects

In addition to its antihistamine activity, this compound is a potent antagonist of 5-hydroxytryptamine (5-HT, or serotonin) receptors. nih.govnih.gov Serotonin (B10506), like histamine, is involved in inflammatory processes, contributing to effects such as increased vascular permeability and edema.

In-vitro studies on rat fundal strips showed that this compound acts as a non-competitive antagonist of 5-HT-induced contractions. nih.gov In-vivo models have further substantiated its anti-serotonergic effects. The compound significantly attenuated the pressor effects of 5-HT in pithed rats and inhibited 5-HT-induced edema in the rat hind paw, demonstrating its oral and intraperitoneal effectiveness. nih.govoup.com It also abolished 5-HT-induced bronchoconstriction in guinea pigs. nih.gov This dual antagonism of both histamine and serotonin pathways underscores its potential in managing allergic and inflammatory conditions where both mediators play a role. researcher.life

Interplay with Leukotriene Pathways in Allergic Responses

Leukotrienes are another class of potent inflammatory mediators derived from arachidonic acid, playing a crucial role in allergic responses, particularly in asthma. nih.govmdpi.com Research indicates that this compound interacts with these pathways. In studies using sensitized human and guinea-pig lung fragments, the compound was found to attenuate the antigen-induced release of both histamine and sulphidopeptidoleukotrienes. researcher.life This suggests that part of its anti-allergic mechanism involves the inhibition of mediator release from mast cells and other inflammatory cells, including the potent bronchoconstrictors of the leukotriene family. researcher.life

Cellular and Molecular Pathways Underlying Observed Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound extend beyond receptor antagonism to include direct effects on inflammatory models. researcher.life A key finding is its ability to attenuate inflammation in the mouse ear induced by phorbol-12-myristate-13-acetate (PMA), a substance known to activate protein kinase C and trigger a strong inflammatory response. researcher.life When applied topically, this compound showed efficacy comparable to that of mianserin (B1677119) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. researcher.life This finding suggests the compound may interfere with cellular signaling pathways involved in inflammation, although the precise molecular targets within these pathways have not been fully elucidated. The ability to inhibit mediator release from lung tissue, as mentioned previously, further points to its role in modulating cellular responses during an inflammatory event. researcher.life

Potential Academic Research Directions and Future Preclinical Investigations

Exploration of Additional Receptor and Enzyme Interactions

2-N-Carboxamidinonormianserin, also known as FCC5, has been identified as a potent antagonist of histamine (B1213489) H1 and 5-hydroxytryptamine (5-HT) receptors. oup.com In-vitro studies have demonstrated its non-competitive antagonism of histamine-induced contractions in guinea-pig ileum and 5-HT-induced contractions in rat fundal strips. oup.comresearchgate.net Notably, its antihistaminic effect was found to be insurmountable and was not reversed by washing. oup.comresearchgate.net Unlike its parent compound, mianserin (B1677119), FCC5 exhibits significantly less activity at α2-adrenoceptors. oup.com Further in-vivo research has confirmed its long-lasting antihistamine and anti-5-HT properties. oup.com

Future research could build upon these findings by exploring the broader receptor and enzyme interaction profile of this compound. Investigating its affinity for other G protein-coupled receptors (GPCRs) and various enzyme families could uncover novel mechanisms of action and potential therapeutic targets. nih.gov For instance, understanding its interaction with dopamine (B1211576) receptors, which are crucial in many neurological processes, could be a valuable area of exploration. nih.gov Additionally, examining its effects on enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases, could provide insights into its observed anti-inflammatory properties. researcher.lifenih.gov

Table 1: In-Vitro Pharmacological Effects of this compound (FCC5)

PreparationAgonistEffect of FCC5pD'2 Value
Guinea-pig ileumHistamineNon-competitive antagonism6.13
Rat fundal strips5-HTNon-competitive antagonism5.57
Guinea-pig ileumAcetylcholine (B1216132)No effect (10-100 nM)N/A
Guinea-pig ileumBarium chlorideNo effect (10-100 nM)N/A
Guinea-pig right atriaHistamine (H2-receptor)No effect (1-30 µM)N/A
Rat vas deferensB-HT 920 (α2-adrenoceptor)No antagonist activity (10-1000 nM)N/A

Data sourced from Leitch et al. (1992) oup.com

Development of Novel Analogues with Refined Pharmacological Profiles

The development of novel analogues of this compound presents a promising strategy for refining its pharmacological profile. acs.orgresearchgate.net By systematically modifying its chemical structure, researchers can aim to enhance its affinity and selectivity for specific receptors while minimizing off-target effects. For example, creating analogues with altered substituents on the aromatic rings or modifications to the piperazine (B1678402) moiety could lead to compounds with improved potency at 5-HT or histamine receptors, or even novel interactions with other receptor systems. nih.govacs.org

A key objective in developing new analogues would be to further separate the desired antihistaminic and anti-serotonergic activities from any potential central nervous system (CNS) effects. oup.com Since this compound itself has been shown to lack central effects, this provides a strong foundation for creating peripherally-acting drugs with reduced side effect profiles. oup.com The synthesis and subsequent screening of a library of such analogues could lead to the identification of lead compounds with superior therapeutic potential for conditions like allergic reactions and inflammatory disorders. researcher.life

Mechanistic Studies on Long-Term Pharmacological Effects

Understanding the long-term pharmacological effects of this compound is crucial for evaluating its potential for chronic therapeutic use. While acute studies have established its antagonist properties, the consequences of prolonged exposure to this compound on receptor sensitivity and density are yet to be fully elucidated. oup.comresearchgate.netoup.com Chronic administration of mianserin, for instance, has been shown to influence arterial blood pressure in animal models, although long-term administration in specific rat strains had no significant effect. researchgate.net

Future preclinical investigations should focus on long-term administration studies in relevant animal models to assess changes in receptor expression, downstream signaling pathways, and potential for tachyphylaxis or sensitization. oup.com Given that some antidepressants can have lasting effects on the epigenome, exploring the potential for this compound to induce such changes could also be a valuable area of research. mdpi.com These mechanistic studies will be essential for predicting the long-term efficacy and potential for adaptive changes following chronic treatment.

Investigation of Cross-Reactivity with Other Biological Systems

Cross-reactivity, the interaction of a compound with unintended biological targets, is a critical consideration in drug development. wikipedia.org Investigating the potential cross-reactivity of this compound with various biological systems is essential to build a comprehensive understanding of its pharmacological profile. This includes assessing its interaction with a wide range of receptors, ion channels, and enzymes to identify any potential off-target activities. nih.gov

Q & A

Basic Research Questions

Q. How can researchers formulate a hypothesis-driven research question for studying the biochemical interactions of 2-N-Carboxamidinonormianserin?

  • Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:

  • Feasibility: Assess available instrumentation (e.g., NMR for structural analysis) and synthetic pathways for the compound.
  • Novelty: Compare existing literature on related carboxamidine derivatives to identify gaps in mechanistic understanding.
  • Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables, such as comparing this compound’s binding affinity to its analogs .

Q. What experimental design considerations are critical for initial pharmacological studies of this compound?

  • Methodology :

  • Control Groups : Include positive/negative controls (e.g., known agonists/antagonists for receptor-binding assays) to validate assay sensitivity .
  • Variables : Standardize solvent systems, temperature, and pH to minimize confounding factors in solubility or stability tests.
  • Data Collection : Use validated measurement tools (e.g., HPLC for purity analysis) and organize results in tables with error margins (e.g., ±SD for triplicate runs) .

Q. How should researchers structure a literature review to contextualize this compound within existing knowledge?

  • Methodology :

  • Prioritize primary sources (peer-reviewed journals detailing synthesis or bioactivity) over reviews to ensure reliability .
  • Use databases like PubMed or SciFinder with search terms combining “carboxamidine derivatives,” “receptor binding kinetics,” and “structure-activity relationships.”
  • Tabulate key findings (e.g., IC₅₀ values, synthetic yields) to identify trends or contradictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Replication : Repeat experiments under identical conditions (e.g., cell lines, assay protocols) to verify reproducibility .
  • Contextual Analysis : Scrutinize methodological differences (e.g., buffer composition in binding assays) that may explain divergent results .
  • Statistical Testing : Apply multivariate analysis (e.g., ANOVA) to determine if variability stems from experimental noise or intrinsic compound properties .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology :

  • Detailed Protocols : Document synthesis steps (e.g., reaction times, purification methods) and characterization data (e.g., ¹H/¹³C NMR shifts, HRMS) in line with IUPAC guidelines .
  • FAIR Data Principles : Use repositories like Chemotion or RADAR4Chem to share raw spectra and crystallographic data, enabling independent validation .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodology :

  • Integrate Computational Models : Partner with computational chemists to perform QM/MM simulations, predicting binding modes or stability under physiological conditions .
  • Cross-Disciplinary Dialogue : Align pharmacological goals with synthetic chemistry expertise to optimize lead compound derivatization .

Data Management and Ethical Considerations

Q. What ethical and practical challenges arise when sharing biomonitoring data for this compound?

  • Methodology :

  • De-Identification : Apply “de facto anonymization” (e.g., removing patient metadata) to comply with GDPR while enabling open-data access .
  • Public Communication : Collaborate with patient advocacy groups to translate findings into lay summaries, ensuring clarity on limitations (e.g., preclinical vs. clinical relevance) .

Q. How should researchers address gaps in biomarker validation for this compound?

  • Methodology :

  • Matrix Framework : Use the NRC’s biomarker matrix to categorize data by specificity, sensitivity, and clinical relevance, highlighting areas needing further validation (e.g., dose-response relationships) .
  • Longitudinal Studies : Track metabolite stability in biological matrices (e.g., plasma, urine) to assess biomarker utility over time .

Tables for Reference

Key Parameter Example Data for this compound Method Reference
Solubility (pH 7.4)12.3 ± 0.5 mg/mLHPLC-UV quantification
IC₅₀ (Receptor X)45 nM (95% CI: 40–50 nM)Radioligand binding assay
Synthetic Yield68% (optimized route)Column chromatography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.